(S)-1-(4-Bromobenzyl)-piperidin-3-ol
Description
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(3S)-1-[(4-bromophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1 |
InChI Key |
DWCCHTLIEXBAFJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=C(C=C2)Br)O |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key comparisons focus on halogenated benzyl-piperidine derivatives and enantiomeric pairs.
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Rotatable Bonds | Polar Surface Area (Ų) | LogP | Bioavailability (Predicted) |
|---|---|---|---|---|---|
| (S)-1-(4-Bromobenzyl)-piperidin-3-ol | ~299.2 | 3 | ~50 | ~2.8 | High |
| (R)-1-(4-Bromobenzyl)-piperidin-3-ol | ~299.2 | 3 | ~50 | ~2.8 | Moderate |
| 1-(4-Chlorobenzyl)-piperidin-3-ol | ~255.7 | 3 | ~50 | ~2.3 | High |
| 1-(4-Fluorobenzyl)-piperidin-3-ol | ~239.3 | 3 | ~50 | ~1.9 | High |
Key Observations :
- Stereochemistry : The (S)-enantiomer may exhibit superior target engagement compared to the (R)-form, as seen in related chiral piperidines .
- Rotatable Bonds and Bioavailability : All compounds have ≤3 rotatable bonds and Polar Surface Area (PSA) <140 Ų, aligning with Veber’s criteria for high oral bioavailability in rats .
Pharmacokinetic and Pharmacodynamic Profiles
Metabolic Stability
- Bromine vs. Chlorine : Brominated compounds often show slower hepatic metabolism due to stronger C-Br bond stability compared to C-Cl. This may extend the half-life of (S)-1-(4-Bromobenzyl)-piperidin-3-ol relative to its chloro analog .
Target Selectivity
- 4-Bromobenzyl Group : This moiety enhances affinity for serotonin and dopamine receptors in structural analogs, as bromine’s polarizability stabilizes receptor-ligand interactions .
- Chiral Center : The (S)-configuration may favor binding to G-protein-coupled receptors (GPCRs) over the (R)-form, as observed in spiro-oxindole derivatives .
Preparation Methods
Catalytic Asymmetric Alkylation
To achieve the desired (S)-configuration, chiral catalysts or auxiliaries may be employed. For instance, the use of (R)-BINOL-derived phosphoric acids as catalysts in asymmetric alkylation reactions has been demonstrated for similar piperidine derivatives. A hypothetical route for (S)-1-(4-bromobenzyl)-piperidin-3-ol could involve:
Advantages:
Bromination of Phenylpiperidine Precursors
Direct Bromination Using Dibromohydantoin
The patent CN112645902A describes a bromination strategy for synthesizing 1-(4-bromophenyl)piperidine using dibromohydantoin (DBH) as the brominating agent. While this method targets a different regioisomer, it provides insights into optimizing bromination conditions:
Reaction Conditions:
Adapting this method to introduce a bromobenzyl group at the 3-position would require modifying the starting material to piperidin-3-ol.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS is another effective brominating agent, particularly for allylic or benzylic positions. In Example 5 of CN112645902A, NBS in acetonitrile with TBATB achieved 90.1% yield for a related bromination. For (S)-1-(4-bromobenzyl)-piperidin-3-ol, this approach could involve:
Challenges:
-
Regioselectivity: Competing bromination at alternative positions.
-
Stereochemical Control: Requires chiral induction during benzylation.
Stereochemical Resolution Techniques
Chiral Chromatography
Racemic mixtures of 1-(4-bromobenzyl)-piperidin-3-ol can be resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Reported ee values for analogous compounds exceed 99%.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for (S)-1-(4-Bromobenzyl)-piperidin-3-ol, and how are intermediates characterized? A: The synthesis typically involves reductive amination between 4-bromobenzaldehyde and a piperidin-3-ol precursor. For example, a related compound, 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, is synthesized via reductive amination followed by hydroxylation . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and purity, supplemented by infrared (IR) spectroscopy for functional group analysis . High-resolution mass spectrometry (HRMS) is used for molecular weight validation.
Advanced Optimization of Synthetic Yield
Q: How can researchers optimize reaction conditions to improve the enantiomeric purity of (S)-1-(4-Bromobenzyl)-piperidin-3-ol? A: Enantioselective synthesis requires chiral catalysts or resolving agents. For similar piperidine derivatives, asymmetric hydrogenation with Ru-BINAP catalysts has been employed to achieve >95% enantiomeric excess (ee) . Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical for assessing purity .
Stereochemical Analysis
Q: What advanced techniques are used to resolve stereochemical ambiguities in (S)-1-(4-Bromobenzyl)-piperidin-3-ol? A: X-ray crystallography is the gold standard for absolute configuration determination. For dynamic analysis, rotating-frame Overhauser effect spectroscopy (ROESY) NMR can identify spatial proximities between protons, confirming the (S)-configuration . Computational methods like density functional theory (DFT) simulations of NMR chemical shifts provide additional validation .
Biological Activity and Mechanism
Q: What methodologies are recommended for studying the biological activity of this compound, particularly its interaction with neurological targets? A: In vitro assays using receptor-binding studies (e.g., radioligand displacement for dopamine or serotonin receptors) are initial steps. For example, fluorinated piperidine derivatives exhibit affinity for G-protein-coupled receptors (GPCRs), suggesting similar screening protocols . Follow-up studies include electrophysiology (patch-clamp) to assess ion channel modulation and in vivo behavioral models (e.g., rodent locomotor activity) . Dose-response curves and IC₅₀ calculations are essential for potency evaluation.
Data Contradictions in Pharmacological Studies
Q: How should researchers address contradictions between in vitro and in vivo efficacy data for this compound? A: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To resolve this:
Perform ADME assays : Microsomal stability tests and Caco-2 cell permeability studies predict oral bioavailability .
Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation in vivo .
Validate target engagement via positron emission tomography (PET) imaging with radiolabeled analogs .
Computational Modeling for Structure-Activity Relationships (SAR)
Q: Which computational tools are effective for predicting the SAR of (S)-1-(4-Bromobenzyl)-piperidin-3-ol derivatives? A: Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in target proteins (e.g., kinases, GPCRs). Quantitative SAR (QSAR) models using CODESSA or MOE descriptors correlate structural features (logP, polar surface area) with activity . Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time .
Handling and Stability Considerations
Q: What are the critical storage and handling protocols to ensure compound stability? A:
- Storage : Under inert atmosphere (argon) at -20°C to prevent oxidation of the hydroxyl group .
- Handling : Use gloveboxes for air-sensitive steps. LC-MS monitoring every 3 months detects degradation .
- Solubility : Pre-formulation studies (e.g., shake-flask method) in PBS or DMSO guide solvent selection for assays .
Analytical Challenges in Impurity Profiling
Q: How can trace impurities from synthesis be identified and quantified? A: Ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) MS detects impurities at <0.1% levels . For chiral impurities, use a Chiralpak IG-3 column with heptane/ethanol gradients . Accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways .
Scaling Up Synthesis for Preclinical Studies
Q: What steps are critical for scaling synthesis from milligrams to grams without compromising stereochemical integrity? A:
Process chemistry optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., bromobenzyl coupling) .
Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
Quality control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .
Ethical and Safety Compliance in Animal Studies
Q: What guidelines apply for testing this compound in animal models of neurological disorders? A: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Dose calculations must adhere to FDA maximum recommended starting dose (MRSD) criteria . Institutional Animal Care and Use Committee (IACUC) protocols mandate acute toxicity testing (LD₅₀) and neurobehavioral monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
